molecular formula C17H18O4 B3004757 Ethyl 4-((4-methoxybenzyl)oxy)benzoate CAS No. 56441-84-0

Ethyl 4-((4-methoxybenzyl)oxy)benzoate

Cat. No.: B3004757
CAS No.: 56441-84-0
M. Wt: 286.327
InChI Key: QQVABOAPDWUJDE-UHFFFAOYSA-N
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Description

Ethyl 4-((4-methoxybenzyl)oxy)benzoate is an organic compound with the molecular formula C17H18O4 and a molecular weight of 286.33 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a methoxybenzyl ether group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

Ethyl 4-((4-methoxybenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Ethyl 4-(4-methoxybenzyloxy)benzoate should be handled with care. It is recommended to use only outdoors or in a well-ventilated area . Avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves/protective clothing/eye protection/face protection should be worn .

Mechanism of Action

Mode of Action

It’s known that such compounds can undergo various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, potentially altering its interaction with its targets.

Action Environment

The action, efficacy, and stability of Ethyl 4-(4-methoxybenzyloxy)benzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-methoxybenzyl)oxy)benzoate typically involves the reaction of ethyl 4-hydroxybenzoate with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions for several hours . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-methoxybenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 4-((4-methoxybenzyl)oxy)benzoic acid.

    Reduction: Formation of 4-((4-methoxybenzyl)oxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 4-((4-methoxybenzyl)oxy)benzoate can be compared with similar compounds such as:

    Ethyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 4-((4-chlorobenzyl)oxy)benzoate: Contains a chlorine atom instead of a methoxy group.

    Ethyl 4-((4-nitrobenzyl)oxy)benzoate: Contains a nitro group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents .

Properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-17(18)14-6-10-16(11-7-14)21-12-13-4-8-15(19-2)9-5-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVABOAPDWUJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 4-hydroxybenzoate (530 g, 3.19 mol) in DMF (6 L) were added K2CO3 powder (1102 g, 7.97 mol, 2.5 eq.), NaI (1195 g, 7.97 mol, 2.5 eq.) and PMB-Cl (599.4 g, 3.83 mol, 1.2 eq.) at ambient temperature. The reaction mixture was heated at 50° C. overnight under nitrogen atmosphere. The reaction mixture was cooled to ambient temperature and ice-water (9 L) was added to the reaction mixture. The resulting solid was filtered and washed with water (5 L), dried at 40° C. under vacuum to obtain product.
Quantity
530 g
Type
reactant
Reaction Step One
Name
Quantity
1102 g
Type
reactant
Reaction Step One
Name
Quantity
1195 g
Type
reactant
Reaction Step One
Quantity
599.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
9 L
Type
reactant
Reaction Step Two

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